pentyl [(7-butyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]acetate
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Overview
Description
Pentyl 2-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C21H26N4O4S. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with pentanol under acidic conditions to form the pentyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the purine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the pentyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl esters.
Scientific Research Applications
Pentyl 2-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pentyl 2-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The ester group enhances its lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- Pentyl 2-[(7-(2Z)-3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
- Pentyl 2-[(7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
Uniqueness
Pentyl 2-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its butyl and pentyl groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H26N4O4S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
pentyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |
InChI |
InChI=1S/C17H26N4O4S/c1-4-6-8-10-25-12(22)11-26-17-18-14-13(21(17)9-7-5-2)15(23)19-16(24)20(14)3/h4-11H2,1-3H3,(H,19,23,24) |
InChI Key |
JMTNEYSBKYKOFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1CCCC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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